4-(Trifluoromethyl)phenacyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 277303. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

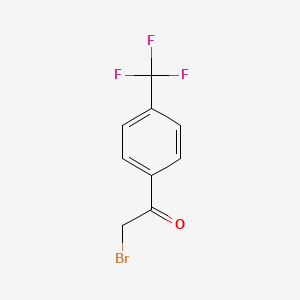

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMROKPXTCOASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30313791 | |

| Record name | 4-(Trifluoromethyl)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-53-9 | |

| Record name | 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 383-53-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Trifluoromethyl)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Trifluoromethyl)phenacyl Bromide: Synthesis, Properties, and Applications in Drug Discovery

Introduction: 4-(Trifluoromethyl)phenacyl bromide, also known as 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone, is a key organic intermediate widely utilized in medicinal chemistry and agrochemical research. Its structure incorporates a reactive α-bromoketone functional group and a trifluoromethyl-substituted phenyl ring. The presence of the trifluoromethyl (-CF3) group is of particular significance, as its incorporation into organic molecules can enhance crucial pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and professionals in drug development.

Core Properties and Data

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.

CAS Number: 383-53-9

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆BrF₃O | --INVALID-LINK-- |

| Molecular Weight | 267.04 g/mol | --INVALID-LINK-- |

| Appearance | White to yellow or orange crystalline powder | --INVALID-LINK-- |

| Melting Point | 45-56 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 264.2 ± 40.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.592 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in Methanol | --INVALID-LINK-- |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

Table 2: Hazard and Safety Information

| Identifier | Information |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 |

Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling.[1][2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in forming heterocyclic structures are provided below.

Synthesis of this compound

Two common methods for the preparation of the title compound are α-bromination of the corresponding acetophenone and hydration of a haloalkyne.

Method 1: Bromination of 4'-(Trifluoromethyl)acetophenone

This protocol involves the direct bromination of the α-carbon of 4'-(Trifluoromethyl)acetophenone using N-Bromosuccinimide (NBS) as the bromine source.

-

Materials:

-

4'-(Trifluoromethyl)acetophenone (10 mmol)

-

N-Bromosuccinimide (NBS) (11 mmol)

-

Amberlyst 15 ion exchange resin (1 g, catalyst)

-

Ethyl acetate (35 mL)

-

Petroleum ether and Dichloromethane (for column chromatography)

-

-

Procedure:

-

To a 100 mL round-bottom flask, add 4'-(Trifluoromethyl)acetophenone (10 mmol), N-Bromosuccinimide (11 mmol), and ethyl acetate (35 mL).

-

Add Amberlyst 15 ion exchange resin (1 g) to the mixture.

-

Warm the reaction solution to 40°C and stir.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the Amberlyst 15 resin.

-

Evaporate the filtrate to dryness under reduced pressure.

-

Purify the resulting residue by column chromatography using a petroleum ether/dichloromethane eluent system to yield the final product as white crystals (Typical Yield: 87%).[2]

-

Method 2: Hydration of 1-(Bromoethynyl)-4-(trifluoromethyl)benzene

This alternative synthesis proceeds from a haloalkyne precursor.

-

Materials:

-

1-(Bromoethynyl)-4-(trifluoromethyl)benzene (0.5 mmol)

-

Silver fluoride (AgF) (5 mol%)

-

Water (1 equivalent)

-

Trifluoroacetic acid (TFA) (1 mL)

-

-

Procedure:

-

In a suitable reaction vessel, prepare a mixed solution of 1-(bromoethynyl)-4-(trifluoromethyl)benzene (0.5 mmol), silver fluoride (5 mol%), and water (1 eq.) in trifluoroacetic acid (1 mL).

-

Stir the mixture for 6 hours at 40°C.

-

Upon reaction completion, recover the trifluoroacetic acid by distillation.

-

Purify the residue by column chromatography to afford the target product.[2]

-

Application in Heterocyclic Synthesis: Hantzsch Thiazole Synthesis

This compound is an excellent substrate for the Hantzsch thiazole synthesis, a classic method for preparing thiazole rings.

-

General Protocol for 2-Amino-4-[4-(trifluoromethyl)phenyl]thiazole:

-

Materials: this compound (1 mmol), Thiourea (1.2 mmol), Ethanol (5 mL).

-

Procedure: a. In a round-bottom flask, dissolve this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (5 mL). b. Reflux the reaction mixture. Reaction times can vary from 30 minutes to 5 hours depending on the specific substrate and scale.[3][4] c. Monitor the reaction by TLC. d. Upon completion, cool the reaction mixture to room temperature or pour over crushed ice to precipitate the product. e. Filter the solid, wash with cold ethanol, and dry. f. Recrystallize from a suitable solvent (e.g., methanol or ethanol) if further purification is needed.

-

Application in Cross-Coupling: Suzuki-Miyaura Reaction

The aryl bromide moiety of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This allows for further molecular elaboration. The following is a representative protocol adapted from the coupling of a similar substrate, 4-bromoacetophenone.[5][6]

-

General Protocol for Suzuki-Miyaura Coupling:

-

Materials:

-

This compound (or a protected version) (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water 4:1, or Toluene/water)

-

-

Procedure: a. To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, arylboronic acid, palladium catalyst, and base. b. Add the degassed solvent system via syringe. c. Heat the reaction mixture with vigorous stirring (typically 80-120°C). d. Monitor the reaction by TLC or LC-MS. e. After completion, cool the mixture to room temperature. f. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography.

-

Applications in Drug Discovery and Chemical Biology

This compound is a valuable building block for synthesizing molecules with potential therapeutic applications. Its utility stems from its dual reactivity and the beneficial properties imparted by the -CF3 group.

Scaffold for Bioactive Heterocycles

As demonstrated in the experimental section, the compound is a precursor to highly substituted thiazoles and imidazoles.[3][7] These heterocyclic cores are prevalent in a vast number of approved drugs and clinical candidates, exhibiting activities such as:

The trifluoromethyl group on the phenyl ring can enhance the biological activity of these synthesized heterocycles by increasing their metabolic stability (blocking sites of oxidation) and improving their ability to cross cellular membranes (lipophilicity).

Enzyme Inhibition and Signaling Pathways

Phenacyl bromides are known as covalent, active-site-directed inhibitors of various enzymes, most notably phospholipase A₂ (PLA₂).[9] Specifically, trifluoromethyl ketone analogs of arachidonic acid are potent inhibitors of cytosolic phospholipase A₂ (cPLA₂α).[10][11][12] This enzyme is critical in cellular signaling, as it catalyzes the release of arachidonic acid from membrane phospholipids. Arachidonic acid is the precursor to a wide range of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.

By serving as a scaffold for molecules that mimic these natural substrates, this compound can be used to develop inhibitors that target the cPLA₂α enzyme. Inhibition of this pathway is a key strategy for developing anti-inflammatory drugs.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. fishersci.com [fishersci.com]

- 3. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

- 6. scribd.com [scribd.com]

- 7. scispace.com [scispace.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. A potent inhibitor of cytosolic phospholipase A2, arachidonyl trifluoromethyl ketone, attenuates LPS-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of cyclooxygenases 1 and 2 by the phospholipase-blocker, arachidonyl trifluoromethyl ketone - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 4-(Trifluoromethyl)phenacyl bromide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 4-(Trifluoromethyl)phenacyl bromide, a key reagent and intermediate in synthetic chemistry and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's fundamental properties, detailed synthesis protocols, and its role in biological signaling pathways.

Core Compound Data

This compound, also known as 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone, is a valuable building block in organic synthesis. Its key physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₉H₆BrF₃O |

| Molecular Weight | 267.04 g/mol |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is most commonly achieved through the α-bromination of its precursor, 4'-(trifluoromethyl)acetophenone. The following protocol details a standard laboratory procedure for this synthesis.

Materials and Equipment:

-

4'-(Trifluoromethyl)acetophenone

-

N-Bromosuccinimide (NBS)

-

Amberlyst 15 ion exchange resin

-

Ethyl acetate

-

Round bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thin-layer chromatography (TLC) apparatus

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

-

Petroleum ether

-

Dichloromethane

Procedure:

-

To a 100 mL round bottom flask, add 10 mmol of 4'-(trifluoromethyl)acetophenone, 11 mmol of N-bromosuccinimide (NBS), and 35 mL of ethyl acetate.

-

Add 1 g of Amberlyst 15 ion exchange resin to the flask to act as a catalyst.

-

Warm the reaction mixture to 40°C with stirring.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the mixture to remove the Amberlyst 15 resin.

-

Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purify the resulting crude product by column chromatography on silica gel, using a mixture of petroleum ether and dichloromethane as the eluent.

-

The final product, this compound, is obtained as white crystals.

Biological Significance: Inhibition of the Cytosolic Phospholipase A₂ (cPLA₂) Signaling Pathway

Phenacyl bromides are recognized as effective inhibitors of cytosolic phospholipase A₂ (cPLA₂), a critical enzyme in the inflammatory signaling cascade. The electrophilic nature of the α-bromoketone moiety in this compound allows it to act as a potent covalent inhibitor of cPLA₂. The trifluoromethyl group further enhances this reactivity.

The inhibitory action disrupts the production of arachidonic acid, a precursor to prostaglandins and other pro-inflammatory mediators. This mechanism of action makes compounds like this compound valuable tools for studying inflammatory processes and as potential leads in the development of anti-inflammatory therapeutics.

The diagram above illustrates the mechanism of action. Under normal physiological conditions, cPLA₂ is recruited to the cell membrane where it catalyzes the hydrolysis of phospholipids to release arachidonic acid. This is subsequently converted into prostaglandins, which are key mediators of inflammation. This compound intervenes by covalently modifying and thereby inactivating cPLA₂, thus blocking the entire downstream signaling cascade.

Core Technical Guide: Physicochemical Properties and Synthetic Applications of 4-(Trifluoromethyl)phenacyl Bromide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 4-(Trifluoromethyl)phenacyl bromide, a key intermediate in organic synthesis. Detailed experimental protocols for the determination of its melting and boiling points are presented. Furthermore, a significant synthetic application, the Hantzsch thiazole synthesis, is illustrated to highlight its utility in the construction of heterocyclic scaffolds relevant to drug discovery and development.

Physicochemical Data

This compound, also known as 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one, is a solid organic compound. Its key physical properties are summarized in the table below. The variation in reported melting points can be attributed to differences in experimental conditions and sample purity. The boiling point is a predicted value, as experimental determination can be challenging for this class of compounds.

| Property | Value | Source(s) |

| Melting Point | 45 °C | [1][2] |

| 55 °C | ||

| 46-56 °C | [3] | |

| Boiling Point | 264.2 ± 40.0 °C (Predicted) | [1][2] |

Experimental Protocols

The following are detailed, standardized methodologies for the determination of the melting and boiling points of a solid organic compound such as this compound.

2.1. Melting Point Determination (Capillary Method)

This method is the most common technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample needs to be pulverized)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be 2-3 mm for an accurate reading.

-

Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

For an unknown sample, a rapid preliminary heating can be performed to approximate the melting point.

-

For an accurate measurement, heat the block rapidly to about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

-

Observation and Recording:

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

A pure compound will exhibit a sharp melting range of 0.5-1.0 °C. Impurities will typically cause a depression and broadening of the melting range.

-

2.2. Boiling Point Determination (Thiele Tube Method)

Since this compound is a solid at room temperature, its boiling point is determined at a temperature where it is in a liquid state. This micro method is suitable for small sample quantities.

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube or Durham tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Clamp and stand

Procedure:

-

Sample Preparation: Place a small amount (a few drops) of the molten this compound into a small test tube.

-

Assembly:

-

Attach the small test tube to the thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.

-

Place a capillary tube (sealed end up) into the small test tube containing the sample.

-

Mount the thermometer assembly in the Thiele tube, ensuring the thermometer bulb is below the side arm. The mineral oil should cover the sample.

-

-

Heating:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The design of the Thiele tube allows for the circulation of the oil, ensuring uniform heating.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

-

-

Observation and Recording:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid just begins to be drawn back into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure.

-

Record the temperature at this point. This is the boiling point of the substance.

-

Synthetic Pathway Visualization

This compound is a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds. One of the most prominent applications is in the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring system. Thiazoles are a core structural motif in numerous pharmaceuticals.

The workflow for the Hantzsch synthesis of a 4-(4-(trifluoromethyl)phenyl)thiazole derivative is depicted below.

Caption: Hantzsch Thiazole Synthesis Workflow.

References

A Technical Guide to the Solubility of 4-(Trifluoromethyl)phenacyl bromide in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of 4-(Trifluoromethyl)phenacyl bromide (CAS: 383-53-9), a key intermediate in pharmaceutical and agrochemical synthesis. Due to a lack of readily available quantitative solubility data in published literature, this document focuses on reported qualitative solubility and provides a comprehensive, generalized protocol for its empirical determination.

Overview and Qualitative Solubility

This compound, also known as 2-Bromo-4'-(trifluoromethyl)acetophenone, is a solid crystalline compound. While specific quantitative solubility values (e.g., in g/100 mL or mol/L) are not widely reported in scientific literature, qualitative data from chemical suppliers consistently indicate its solubility in certain polar organic solvents.

Table 1: Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound. Researchers should note that "soluble" is a general term, and the precise solubility can vary significantly with temperature and the purity of both the solute and the solvent.

| Solvent | CAS Number | Reported Solubility | Citation |

| Methanol | 67-56-1 | Soluble | [1][2][3] |

Further empirical testing is required to establish quantitative solubility in a broader range of organic solvents relevant to synthetic chemistry, such as ethanol, acetone, dichloromethane, tetrahydrofuran (THF), and ethyl acetate.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following section outlines a standard laboratory protocol for determining the solubility of a solid organic compound like this compound in an organic solvent at a specific temperature. This method is based on the equilibrium saturation technique followed by quantitative analysis.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Scintillation vials or sealed flasks

-

Volumetric flasks and pipettes

-

Analytical balance (±0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of sealed vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

-

Equilibration:

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute in the supernatant remains constant over time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation.

-

Immediately filter the sample using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Determine the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the original, undiluted supernatant based on the instrument reading and the dilution factor.

-

-

Calculation of Solubility:

-

Solubility is typically expressed in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Calculate the final solubility using the determined concentration and the molecular weight of the compound (267.04 g/mol ).

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol described above for determining the solubility of this compound.

References

4-(Trifluoromethyl)phenacyl bromide chemical structure and IUPAC name

This guide provides a comprehensive overview of 4-(Trifluoromethyl)phenacyl bromide, a key reagent in organic synthesis, particularly for the introduction of the 4-(trifluoromethyl)phenacyl group in the development of new chemical entities. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Structure and Nomenclature

This compound is an aromatic ketone derivative. Its structure consists of a phenacyl group substituted at the para-position of the benzene ring with a trifluoromethyl group, and a bromine atom attached to the alpha-carbon of the acetophenone core.

IUPAC Name: 2-bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one[1][2]

Synonyms: 2-Bromo-4'-(trifluoromethyl)acetophenone, 4-Trifluoromethylphenacyl bromide[1][3][4]

Chemical Formula: C₉H₆BrF₃O[1][3][5]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 267.04 g/mol | [1][5] |

| CAS Number | 383-53-9 | [3][5] |

| Appearance | White to off-white solid/powder to crystal | [6] |

| Melting Point | 45 - 56 °C | [6] |

| Boiling Point | 264.2 ± 40.0 °C (Predicted) | [6] |

| Density | 1.592 ± 0.06 g/cm³ (Predicted) | [6] |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C | [4][6] |

| InChI Key | HEMROKPXTCOASZ-UHFFFAOYSA-N | [4] |

| SMILES String | FC(F)(F)c1ccc(cc1)C(=O)CBr | [4] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common synthetic routes.

Method 1: Bromination of 4'-(Trifluoromethyl)acetophenone using N-Bromosuccinimide (NBS)

This protocol describes the synthesis of α-Bromo-4-trifluoromethylacetophenone.

-

Reactants and Reagents:

-

4-trifluoromethyl acetophenone (10 mmol)

-

N-bromosuccinimide (NBS) (11 mmol)

-

Amberlyst 15 ion exchange resin (1 g, catalyst)

-

Ethyl acetate (35 mL, solvent)

-

Petroleum ether/dichloromethane (eluent for column chromatography)

-

-

Procedure:

-

To a 100 mL round-bottom flask, add 4-trifluoromethyl acetophenone, N-bromosuccinimide, and ethyl acetate.

-

Add the Amberlyst 15 ion exchange resin to the mixture.

-

Warm the reaction solution to 40°C and allow it to react.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the solution to remove the Amberlyst 15 resin.

-

Evaporate the filtrate to dryness.

-

Purify the resulting residue by column chromatography using a petroleum ether/dichloromethane eluent to yield white crystals of the final product.[7]

-

Method 2: Synthesis from 1-(bromoethynyl)-4-(trifluoromethyl)benzene

This protocol provides a general procedure for the synthesis of 2-bromo-4'-(trifluoromethyl)acetophenone.

-

Reactants and Reagents:

-

1-(bromoethynyl)-4-(trifluoromethyl)benzene (0.5 mmol)

-

Silver fluoride (5 mol%)

-

Water (1 equivalent)

-

Trifluoroacetic acid (1 mL, solvent)

-

-

Procedure:

-

Prepare a mixed solution of the haloalkyne, silver fluoride, and water in trifluoroacetic acid.

-

Stir the solution for 6 hours at 40 °C.

-

Upon completion of the reaction, recover the trifluoroacetic acid by distillation for reuse.

-

Purify the remaining residue by column chromatographic separation to obtain the target product, 2-bromo-4'-(trifluoromethyl)acetophenone.[5][7]

-

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound using Method 1.

Caption: Synthesis Workflow of this compound via NBS Bromination.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 2-BROMO-1-[4-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-ONE | CAS 383-53-9 [matrix-fine-chemicals.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 2-Bromo-4 -(trifluoromethyl)acetophenone 95 383-53-9 [sigmaaldrich.com]

- 5. This compound | 383-53-9 [chemicalbook.com]

- 6. This compound | 383-53-9 [amp.chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone, a key building block in synthetic organic chemistry. This document details its chemical properties, provides an extensive list of synonyms for thorough literature and database searches, and presents detailed experimental protocols for its synthesis and subsequent utilization in the creation of biologically active molecules. Particular focus is given to its role in the synthesis of antifungal agents.

Chemical Identity and Synonyms

2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone is a substituted acetophenone that serves as a versatile reagent in organic synthesis. A comprehensive list of its synonyms is provided in Table 1 to facilitate exhaustive searches across chemical databases and scientific literature.

Table 1: Synonyms for 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone

| Synonym |

| 2-Bromo-4'-(trifluoromethyl)acetophenone[1] |

| 4'-(Trifluoromethyl)phenacyl bromide |

| α-Bromo-4-(trifluoromethyl)acetophenone |

| 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one |

| 4-(Trifluoromethyl)phenacylbromide |

| p-(Trifluoromethyl)-α-bromoacetophenone |

| Ethanone, 2-bromo-1-[4-(trifluoromethyl)phenyl]- |

| 1-(4-(Trifluoromethyl)phenyl)-2-bromoethanone |

Physicochemical and Spectroscopic Data

The key physicochemical properties of 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone are summarized in Table 2. This data is essential for its proper handling, storage, and use in chemical reactions.

Table 2: Physicochemical Properties of 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrF₃O | [1] |

| Molecular Weight | 267.04 g/mol | [1] |

| CAS Number | 383-53-9 | [1] |

| Appearance | Solid | |

| Melting Point | 46-56 °C | |

| Storage Temperature | 2-8°C |

Spectroscopic data is critical for the identification and characterization of 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone. The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts are presented in Table 3.

Table 3: NMR Spectroscopic Data for 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Description | Reference |

| ¹H NMR | 8.11 | d, J = 8.0 Hz, 2H (aromatic) | [2] |

| 7.78 | d, J = 8.0 Hz, 2H (aromatic) | [2] | |

| 4.47 | s, 2H (-CH₂Br) | [2] | |

| ¹³C NMR | 190.4 | C=O | [2] |

| 136.5 | Aromatic C | [2] | |

| 135.1 | q, J = 32.2 Hz (Aromatic C-CF₃) | [2] | |

| 129.3 | Aromatic CH | [2] | |

| 125.9 | q, J = 3.8 Hz (Aromatic CH) | [2] | |

| 123.3 | q, J = 271.8 Hz (CF₃) | [2] | |

| 30.3 | -CH₂Br | [2] |

Experimental Protocols

Synthesis of 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone

A common method for the synthesis of 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone is the bromination of its precursor, 4'-(trifluoromethyl)acetophenone.

Protocol: Bromination using Copper(II) Bromide

This protocol describes the synthesis of a similar compound, 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, and can be adapted.

-

A mixture of 1-(4-(trifluoromethyl)phenyl)ethanone (1 equivalent) and copper(II) bromide (2.1 equivalents) in ethyl acetate is prepared.[3]

-

The reaction mixture is stirred for 12 hours at 60°C.[3]

-

After cooling to room temperature, the mixture is filtered.[3]

-

The filtrate is concentrated under reduced pressure.[3]

-

The resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield the final product.[3]

Caption: Synthetic workflow for 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone.

Synthesis of 2-Amino-4-arylthiazole Derivatives

2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone is a key precursor in the Hantzsch thiazole synthesis, a widely used method for preparing thiazole derivatives.

Protocol: Hantzsch Thiazole Synthesis

-

Dissolve stoichiometric amounts of 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone in ethanol.[4]

-

Slowly add the appropriate thiourea or substituted thiourea to the solution.[4]

-

Reflux the reaction mixture for 30 minutes.[4]

-

Pour the reaction mixture into ice-cold water.[4]

-

Extract the product with ethyl acetate.[4]

-

Wash the organic extract with water, dry over magnesium sulfate, and evaporate the solvent in vacuo.[4]

-

Recrystallize the resulting solid from ethanol to obtain the pure 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole derivative.[4]

Caption: General workflow for the Hantzsch synthesis of thiazole derivatives.

Applications in Drug Discovery: Antifungal Activity of Thiazole Derivatives

While 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone itself is not known for significant biological activity, its derivatives, particularly thiazoles, have demonstrated promising antifungal properties. The trifluoromethyl group is a common motif in pharmacologically active compounds, often enhancing metabolic stability and binding affinity.

Thiazole derivatives synthesized from 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone have been evaluated for their in vitro antifungal activity against various human pathogenic Candida strains. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters to quantify their efficacy.

Table 4: Antifungal Activity of Selected Thiazole Derivatives

| Fungal Strain | Derivative | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Candida albicans | 2-Hydrazinyl-thiazole derivative 7a | 3.9 | - | |

| Candida albicans | 2-Hydrazinyl-thiazole derivative 7b | 3.9 | - | |

| Candida albicans | 2-Hydrazinyl-thiazole derivative 7c | 3.9 | - | |

| Candida albicans | Thiazole derivative T2 | 0.008–0.98 | - | [5] |

| Candida albicans | Thiazole derivative T3 | 0.008–0.98 | - | [5] |

| Candida albicans | Thiazole derivative T4 | 0.008–0.98 | - | [5] |

| Cryptococcus neoformans | Thiazole derivative 3h | 8 | - | [6] |

| Candida albicans | Thiazole derivative 3h | 8 | - | [6] |

| Cryptococcus neoformans | Thiazole derivative 3i | 8 | - | [6] |

| Trichophyton mentagrophytes | Thiazole derivative 3i | 16 | - | [6] |

| Trichophyton mentagrophytes | Thiazole derivative 3a | 16 | - | [6] |

Note: The specific structures of the derivatives (e.g., 7a, T2) are detailed in the cited literature.

The promising antifungal activity of these thiazole derivatives highlights the importance of 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone as a starting material in the development of new therapeutic agents.

Caption: Pathway from a synthetic reagent to potential therapeutic applications.

Conclusion

2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone is a valuable and versatile reagent in organic synthesis, particularly for the construction of heterocyclic systems. Its utility is underscored by the significant antifungal activity exhibited by its thiazole derivatives. This guide provides essential data and detailed protocols to aid researchers and drug development professionals in the effective use of this important chemical building block.

References

- 1. 2-Bromo-4'-(trifluoromethyl)acetophenone | C9H6BrF3O | CID 321979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety Data Sheet (SDS) for 4-(Trifluoromethyl)phenacyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for 4-(Trifluoromethyl)phenacyl bromide (CAS No: 383-53-9). The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding for professionals in research and drug development.

Chemical Identification and Physical Properties

This compound, also known as 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethanone, is a solid chemical compound.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 383-53-9 | [1][2] |

| Molecular Formula | C₉H₆BrF₃O | [1][3] |

| Molecular Weight | 267.04 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | 55-56°C | [2] |

| Purity | 95% - 97% | [1][4] |

Hazard Identification and Classification

This compound is classified as corrosive and can cause severe skin burns and eye damage.[2][5] It is also harmful if swallowed.[6]

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[5] |

| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed. |

| Corrosive to Metals | GHS05 | Danger | H290: May be corrosive to metals.[5] |

First-Aid Measures

Immediate medical attention is required in case of exposure. The following are crucial first-aid steps:

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing.[8] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower.[8] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[5] If not breathing, give artificial respiration.[8] |

| Ingestion | Rinse mouth. Do NOT induce vomiting.[8] |

Fire-Fighting Measures and Accidental Release

In case of a fire, use extinguishing media suitable for the surrounding area.[9] For accidental releases, it is crucial to evacuate the area and ensure adequate ventilation.

| Measure | Protocol |

| Suitable Extinguishing Media | Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[10] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, Gaseous hydrogen fluoride (HF).[8] |

| Personal Precautions | Do not breathe dust, fume, gas, mist, vapors, or spray.[8] Wear personal protective equipment.[11] |

| Environmental Precautions | Avoid release to the environment.[11] |

| Containment and Cleaning | Soak up with inert absorbent material. Keep in suitable, closed containers for disposal.[8] |

Handling and Storage

Proper handling and storage are essential to minimize risks.

| Aspect | Guidelines |

| Handling | Handle in a well-ventilated place.[12] Wear suitable protective equipment.[12] Wash hands and face thoroughly after handling.[12] |

| Storage | Keep container tightly closed.[12] Store in a cool, dry, and dark place.[12] Store under an inert atmosphere.[8] Incompatible with strong bases and strong oxidizing agents.[11] |

Toxicological Information

The material is destructive to the tissue of the mucous membranes and upper respiratory tract.[11] Inhalation may cause coughing, shortness of breath, headache, and nausea.[11]

Experimental Protocols and Workflows

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the mandatory personal protective equipment (PPE) required when handling this compound.

Caption: Required PPE for handling the chemical.

Spill Response Workflow

This diagram outlines the logical steps to follow in the event of a spill involving this compound.

Caption: Logical workflow for spill response.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. This compound | 383-53-9 [chemicalbook.com]

- 4. 4'-(TRIFLUOROMETHYL)PHENACYL BROMIDE | 383-53-9 | INDOFINE Chemical Company [indofinechemical.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 4-(Trifluoromethyl)phenacyl bromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-(Trifluoromethyl)phenacyl bromide. It details established synthesis and purification protocols, outlines its significant applications in medicinal chemistry and materials science, and explores its reactivity, particularly as an alkylating agent. This document is intended to serve as a valuable resource for researchers utilizing this versatile reagent in drug discovery, chemical biology, and organic synthesis.

Chemical and Physical Properties

This compound, also known as 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone, is a halogenated ketone that serves as a valuable building block in organic synthesis. Its trifluoromethyl group significantly influences its chemical reactivity and physical properties, enhancing its utility in the development of novel pharmaceuticals and materials.

General Properties

| Property | Value | Reference(s) |

| CAS Number | 383-53-9 | [1] |

| Molecular Formula | C₉H₆BrF₃O | [1] |

| Molecular Weight | 267.04 g/mol | [1] |

| Appearance | White to yellow crystalline powder | [2] |

| Purity | Typically ≥95% | [1] |

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 45 °C | [3] |

| Boiling Point (Predicted) | 264.2 ± 40.0 °C | [3] |

| Density (Predicted) | 1.592 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in methanol. | [2][3] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons adjacent to the carbonyl and bromide. The aromatic protons will likely appear as two doublets in the downfield region (typically δ 7.5-8.2 ppm), characteristic of a para-substituted benzene ring. The methylene protons (-CH₂Br) will present as a singlet further upfield, typically in the range of δ 4.4-4.7 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (including the carbon attached to the trifluoromethyl group), and the methylene carbon. The carbonyl carbon is expected to have a chemical shift in the range of δ 190-195 ppm. The aromatic carbons will appear between δ 125-135 ppm, with the carbon of the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The methylene carbon (-CH₂Br) will likely be found in the region of δ 30-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1680-1700 cm⁻¹. Other significant peaks will include those for the C-Br stretch (usually in the fingerprint region below 800 cm⁻¹), C-F stretching vibrations of the trifluoromethyl group (often strong and complex in the 1100-1350 cm⁻¹ region), and aromatic C-H and C=C stretching vibrations.

Synthesis and Purification

Several methods for the synthesis of this compound have been reported. Below are two common experimental protocols.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This method utilizes the selective bromination of the methyl group of 4'-(trifluoromethyl)acetophenone.

Materials:

-

4'-(Trifluoromethyl)acetophenone

-

N-Bromosuccinimide (NBS)

-

Amberlyst 15 ion exchange resin

-

Ethyl acetate

-

Petroleum ether

-

Dichloromethane

Procedure:

-

To a 100 mL round-bottom flask, add 10 mmol of 4'-(trifluoromethyl)acetophenone and 11 mmol of N-bromosuccinimide.

-

Add 35 mL of ethyl acetate to dissolve the reactants.

-

Add 1 g of Amberlyst 15 ion exchange resin as a catalyst.

-

Warm the reaction mixture to 40°C and stir.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the Amberlyst 15 resin.

-

Evaporate the filtrate to dryness under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and dichloromethane as the eluent, to yield white crystals of this compound.

Protocol 2: Bromination using Elemental Bromine

This classic method involves the direct bromination of the corresponding acetophenone.

Materials:

-

m-(Trifluoromethyl)acetophenone

-

Bromine

-

Acetic acid

-

Ether

-

Saturated sodium chloride solution

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve 10 g (0.054 mol) of m-(trifluoromethyl)acetophenone in 100 mL of acetic acid.

-

Separately, dissolve 9.1 g (0.057 mol) of bromine in 20 mL of acetic acid.

-

Add the bromine solution portionwise to the acetophenone solution over 30 minutes with stirring.

-

Continue stirring the mixture for 15 hours at room temperature.

-

Pour the reaction mixture onto 150 g of ice and extract with 300 mL of ether.

-

Wash the organic layer with 300 mL of water and then with 300 mL of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to yield the product as a pale yellow liquid.

Chemical Reactivity and Applications

The presence of the α-bromo ketone functionality makes this compound a potent alkylating agent, particularly towards soft nucleophiles like thiols. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon and the adjacent methylene carbon, increasing its reactivity.

Application in Drug Development and Chemical Biology

A significant application of this compound and related compounds is in the covalent modification of proteins, specifically targeting cysteine residues. The thiol side chain of cysteine is a strong nucleophile that readily reacts with the electrophilic methylene carbon of the phenacyl bromide, forming a stable thioether bond. This reaction is a cornerstone of chemical biology for labeling proteins, inhibiting enzymes, and probing active sites.

The trifluoromethyl group is a highly sought-after moiety in drug design as it can improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, this compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Mechanism of Cysteine Alkylation:

The reaction proceeds via a standard Sₙ2 mechanism where the sulfur atom of the cysteine residue attacks the carbon atom bearing the bromine, displacing the bromide ion.

Caption: Sₙ2 reaction of this compound with a cysteine residue.

Experimental Workflow for Protein Alkylation

The following diagram outlines a general workflow for the use of this compound in proteomics to identify and characterize protein-protein interactions.

Caption: Workflow for protein alkylation and analysis using mass spectrometry.

Analytical Methods

The purity and identity of this compound can be assessed using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a primary method for purity determination.

HPLC Purity Analysis Protocol (General Method)

This protocol is a general guideline and may require optimization for specific instrumentation and purity requirements.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

-

Detection Wavelength: 254 nm

-

Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B (e.g., 50% to 95% B over 20 minutes) should be developed to ensure the elution of the main compound and any potential impurities.

-

-

Data Analysis:

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

-

Safety and Handling

This compound is a corrosive and lachrymatory substance. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a key reagent with significant utility in organic synthesis, particularly for the development of new therapeutic agents and advanced materials. Its well-defined reactivity, coupled with the beneficial properties imparted by the trifluoromethyl group, ensures its continued importance in both academic and industrial research. This guide provides essential information to facilitate its safe and effective use.

References

4-(Trifluoromethyl)phenacyl bromide spectral data (NMR, IR, MS)

An in-depth analysis of the spectral data of 4-(Trifluoromethyl)phenacyl bromide is crucial for its identification, characterization, and application in research and development. This technical guide provides a summary of expected spectral data based on analogous compounds, detailed experimental protocols for acquiring such data, and logical workflows for spectral analysis.

Spectral Data Summary

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 - 4.8 | Singlet | 2H | -CH₂Br |

| ~7.7 - 7.8 | Doublet | 2H | Aromatic H (ortho to -C=O) |

| ~8.0 - 8.1 | Doublet | 2H | Aromatic H (ortho to -CF₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~30 - 35 | -CH₂Br |

| ~124 (quartet) | -CF₃ |

| ~126 (quartet) | Aromatic C (ortho to -CF₃) |

| ~129 | Aromatic C (ortho to -C=O) |

| ~133 | Aromatic C (ipso, attached to -C=O) |

| ~135 (quartet) | Aromatic C (ipso, attached to -CF₃) |

| ~190 | -C=O |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1700 | Strong | C=O (ketone) stretch |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretch |

| ~1320 | Strong | C-F stretch (of CF₃) |

| ~1100 - 1200 | Strong | C-F stretch (of CF₃) |

| ~700 - 600 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 266/268 | Molecular ion peak (M⁺) with bromine isotopes (⁷⁹Br/⁸¹Br) |

| 187 | Fragment ion [M - Br]⁺ |

| 145 | Fragment ion [CF₃C₆H₄]⁺ |

| 69 | Fragment ion [CF₃]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectral data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] Filter the solution into a clean NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.[2]

-

Data Acquisition :

-

¹H NMR : Acquire a one-dimensional proton NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and pulse width.

-

¹³C NMR : Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.[3] Broadband proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.[3]

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) : Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[4] Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).[4][5] Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[4]

-

Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer.[4] Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6] Acquire a background spectrum of the clean salt plate to subtract from the sample spectrum.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.[5]

Mass Spectrometry (MS)

-

Sample Introduction and Ionization : Introduce a small amount of the sample into the mass spectrometer.[7] For a solid sample, it may be heated to vaporize it.[7] The sample molecules are then ionized, commonly using Electron Impact (EI) ionization, which involves bombarding the sample with high-energy electrons to form radical cations.[7]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a magnetic sector or quadrupole).[7]

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.[7]

-

Data Interpretation : Analyze the fragmentation pattern to deduce the structure of the molecule.[7][8] The molecular ion peak provides the molecular weight of the compound.[9]

Visualizations

The following diagrams illustrate the logical workflow for spectral data acquisition and analysis.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical pathway for integrating multimodal spectral data for structural verification.

References

- 1. benchchem.com [benchchem.com]

- 2. web.mit.edu [web.mit.edu]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. webassign.net [webassign.net]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. fiveable.me [fiveable.me]

- 9. youtube.com [youtube.com]

The α-Bromoketone Moiety in 4-(Trifluoromethyl)phenacyl bromide: A Gateway to Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)phenacyl bromide is a versatile bifunctional reagent characterized by the presence of a reactive α-bromoketone and a trifluoromethyl-substituted phenyl ring. The trifluoromethyl group, a key pharmacophore in modern drug discovery, imparts unique electronic properties that influence the reactivity of the α-bromoketone, making this molecule a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the reactivity of the α-bromoketone in this compound, focusing on its synthetic applications, particularly in the construction of heterocyclic scaffolds. Furthermore, it explores the potential of its derivatives as modulators of critical biological pathways, with a specific focus on the inhibition of cytosolic phospholipase A2α (cPLA2α) and the subsequent impact on the arachidonic acid signaling cascade. Detailed experimental protocols for key transformations and a representative workflow for inhibitor screening are also presented.

Introduction: The Strategic Importance of the α-Bromoketone and the Trifluoromethyl Group

The α-bromoketone functionality is a powerful tool in synthetic organic chemistry, serving as a potent electrophile susceptible to nucleophilic attack at the α-carbon. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, providing a gateway to a diverse array of molecular architectures. In the context of this compound, the presence of a trifluoromethyl group on the phenyl ring significantly modulates the reactivity of the α-bromoketone. The strong electron-withdrawing nature of the -CF3 group enhances the electrophilicity of the carbonyl carbon and the adjacent α-carbon, thereby increasing the susceptibility of the molecule to nucleophilic substitution reactions.

The trifluoromethyl group is a privileged moiety in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Its incorporation into bioactive molecules can lead to improved pharmacokinetic and pharmacodynamic profiles. The combination of the reactive α-bromoketone and the pharmacologically advantageous trifluoromethylphenyl group makes this compound a highly attractive starting material for the synthesis of novel drug candidates.

Reactivity Profile of the α-Bromoketone

The primary mode of reactivity of the α-bromoketone in this compound is the SN2 reaction, where a nucleophile displaces the bromide ion. The electron-withdrawing trifluoromethyl group at the para-position of the phenyl ring is expected to increase the rate of this reaction compared to unsubstituted phenacyl bromide by stabilizing the partial negative charge that develops on the carbonyl oxygen in the transition state.

Quantitative Reactivity Data

While specific kinetic data for the reaction of this compound with various nucleophiles is not extensively available in the literature, data for structurally similar compounds can provide valuable insights. For instance, studies on the nucleophilic displacement of ortho-substituted α-bromopropiophenones have shown a systematic increase in reaction rates with increasing electron-withdrawing ability of para substituents. This trend strongly suggests that the 4-trifluoromethyl group will accelerate the SN2 reaction at the α-carbon.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆BrF₃O |

| Molecular Weight | 267.04 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 45-48 °C |

| 1H NMR (CDCl₃, ppm) | δ 7.75 (d, 2H), 7.65 (d, 2H), 4.45 (s, 2H) |

| 13C NMR (CDCl₃, ppm) | δ 190.2, 135.5, 134.5 (q, J = 32.5 Hz), 129.5, 126.0 (q, J = 3.8 Hz), 123.5 (q, J = 272.0 Hz), 30.5 |

Synthetic Applications in Heterocyclic Chemistry

A major application of this compound is in the synthesis of diverse heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals. The α-bromoketone moiety readily participates in cyclocondensation reactions with various nucleophilic substrates.

Hantzsch Thiazole Synthesis

One of the most prominent applications is the Hantzsch thiazole synthesis, where this compound reacts with a thiourea or thioamide to form a 2-aminothiazole derivative. This reaction is a cornerstone in the synthesis of thiazole-containing bioactive molecules.

Table 2: Synthesis of Thiazole Derivatives from this compound

| Thiourea/Thioamide Derivative | Product | Reaction Conditions | Yield (%) |

| Thiourea | 2-Amino-4-(4-trifluoromethylphenyl)thiazole | Ethanol, reflux | >90 |

| N-Methylthiourea | 2-(Methylamino)-4-(4-trifluoromethylphenyl)thiazole | Ethanol, reflux | ~85 |

| Thioacetamide | 2-Methyl-4-(4-trifluoromethylphenyl)thiazole | Ethanol, reflux | >90 |

Application in Drug Discovery: Targeting the Arachidonic Acid Pathway

The structural features of molecules derived from this compound make them promising candidates for enzyme inhibitors. A particularly relevant target is cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.

The Role of cPLA2α in Inflammation

cPLA2α catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid (AA). AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These eicosanoids are potent pro-inflammatory mediators. Inhibition of cPLA2α represents an attractive strategy for the development of anti-inflammatory drugs, as it blocks the production of all downstream eicosanoids. The α-bromoketone moiety can act as an electrophilic trap for a key nucleophilic residue in the active site of cPLA2α, leading to irreversible inhibition. The trifluoromethylphenyl group can provide additional hydrophobic and specific interactions within the enzyme's binding pocket, enhancing potency and selectivity.

Experimental Protocols

General Synthesis of this compound

To a solution of 4'-(trifluoromethyl)acetophenone (10 mmol) in glacial acetic acid (20 mL) is added bromine (10 mmol) dropwise at room temperature. The reaction mixture is stirred for 2-4 hours, after which it is poured into ice-water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford this compound as a white crystalline solid.

Synthesis of 2-Amino-4-(4-trifluoromethylphenyl)thiazole

A mixture of this compound (10 mmol) and thiourea (12 mmol) in absolute ethanol (50 mL) is heated at reflux for 2 hours. After cooling, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the desired product.

Table 3: Characterization Data for 2-Amino-4-(4-trifluoromethylphenyl)thiazole

| Property | Value |

| Molecular Formula | C₁₀H₇F₃N₂S |

| Molecular Weight | 244.24 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 188-190 °C |

| 1H NMR (DMSO-d₆, ppm) | δ 7.80 (d, 2H), 7.65 (d, 2H), 7.25 (s, 2H, NH₂), 7.10 (s, 1H) |

Experimental Workflow: Screening for cPLA2α Inhibitors

The following workflow outlines a typical procedure for screening compounds derived from this compound for their inhibitory activity against cPLA2α.

Conclusion

The α-bromoketone in this compound exhibits enhanced reactivity due to the electron-withdrawing nature of the trifluoromethyl group, making it a valuable and versatile building block in organic synthesis. Its utility in the construction of heterocyclic scaffolds, such as thiazoles, provides a direct route to compounds with significant potential in drug discovery. The application of these derivatives as inhibitors of key enzymes in inflammatory pathways, such as cPLA2α, highlights the strategic importance of this reagent. The combination of a reactive handle for molecular diversification and a pharmacologically relevant substituent makes this compound a molecule of high interest for researchers and professionals in the field of drug development. Further exploration of its reactivity and the biological activity of its derivatives is warranted to fully exploit its potential in the quest for novel therapeutics.

Methodological & Application

Synthesis of 2-Amino-4-(4-(Trifluoromethyl)phenyl)thiazole: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole, a versatile building block in medicinal chemistry. The trifluoromethylphenyl moiety is a key pharmacophore known to enhance the metabolic stability and bioactivity of drug candidates.

The synthesis is primarily achieved through the well-established Hantzsch thiazole synthesis, a reliable and efficient method for constructing the thiazole ring. This involves the condensation reaction between an α-haloketone, in this case, 4-(trifluoromethyl)phenacyl bromide, and a thioamide, typically thiourea.

Hantzsch Thiazole Synthesis: An Overview

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives.[1] The reaction proceeds by the initial S-alkylation of the thiourea with the α-haloketone, this compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. This one-pot synthesis is valued for its simplicity and the high yields of the desired products.[1][2]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole.

Protocol 1: Conventional Synthesis of 2-Amino-4-(4-(trifluoromethyl)phenyl)thiazole

This protocol outlines the standard reflux method for the synthesis.

Materials:

-

This compound

-

Thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate (5% aqueous solution)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

-

To this solution, add thiourea (1.2 eq).

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.[3]

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing ice-cold water.[3]

-

Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

-

A solid precipitate will form. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any inorganic salts.

-

Extract the product with ethyl acetate.[3]

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.[3]

-

Purify the resulting solid by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole.[3][4]

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole and related derivatives.

Table 1: Reaction Parameters for the Synthesis of 2-Amino-4-(4-(trifluoromethyl)phenyl)thiazole

| Parameter | Value | Reference |

| Reactant 1 | This compound | [3] |

| Reactant 2 | Thiourea | [3] |

| Solvent | Ethanol | [3] |

| Reaction Time | 30 minutes | [3] |

| Temperature | Reflux | [3] |

| Yield | 61.62% (for N-methyl derivative) | [3] |

Table 2: Spectroscopic Data for 2-Amino-4-(aryl)thiazole Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spectrum (m/z) | Reference |

| N-methyl-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine | 7.60-8.18 (m, 5H, Ar-H), 2.90 (s, N-H), 2.50 (d, –CH3) | Not explicitly provided | 259 (M+H)+ | [3] |

| 4-(Pyridin-2-yl)-N-(4-(trifluoromethyl)phenyl)thiazol-2-amine | Not explicitly provided | Not explicitly provided | Not explicitly provided | [5] |

Visualizations

The following diagrams illustrate the key chemical and biological processes associated with the synthesized thiazole derivatives.

Caption: Hantzsch thiazole synthesis workflow.

Caption: Anticancer mechanisms of thiazole derivatives.

Caption: Antimicrobial mechanisms of thiazole derivatives.

Biological Significance

Thiazole derivatives are recognized for their broad spectrum of biological activities, making them attractive scaffolds in drug discovery.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives.[6][7] These compounds can exert their effects through various mechanisms, including the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[7][8] The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved anticancer efficacy.

Antimicrobial Activity

Thiazole-containing compounds have also demonstrated significant antimicrobial properties.[9][10] Their mechanism of action can involve the inhibition of essential bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH) and DNA gyrase, which are crucial for bacterial fatty acid synthesis and DNA replication, respectively.[9][11] Some derivatives also interfere with bacterial cell wall synthesis.[9] The unique electronic properties of the thiazole ring are believed to contribute to its ability to interact with these microbial targets.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. CN101768135B - Preparation method of 2-amino-5-trifluoromethyl thiazole - Google Patents [patents.google.com]

- 5. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies [pubmed.ncbi.nlm.nih.gov]

- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jchemrev.com [jchemrev.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 4-(4-(Trifluoromethyl)phenyl)thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole rings, which are key structural motifs in a vast array of biologically active compounds. Thiazole derivatives exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and bioavailability. This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole and its derivatives using 4-(trifluoromethyl)phenacyl bromide as a key starting material.

Applications in Drug Discovery and Development